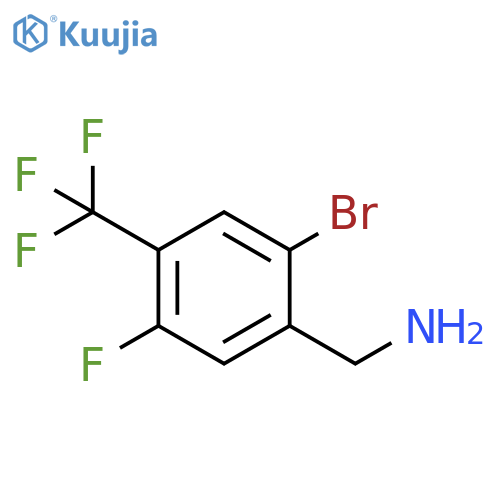Cas no 2382968-43-4 (2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine)

2382968-43-4 structure
商品名:2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine
CAS番号:2382968-43-4
MF:C8H6BrF4N
メガワット:272.037555217743
CID:5174993
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine
-
- インチ: 1S/C8H6BrF4N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H,3,14H2
- InChIKey: ICIYHHCOXVOUTG-UHFFFAOYSA-N
- ほほえんだ: C1(CN)=CC(F)=C(C(F)(F)F)C=C1Br
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588300-1g |
(2-Bromo-5-fluoro-4-(trifluoromethyl)phenyl)methanamine |
2382968-43-4 | 98% | 1g |
¥4958 | 2023-03-19 | |
| Apollo Scientific | PC303556-1g |
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine |
2382968-43-4 | 1g |
£296.00 | 2025-02-21 | ||
| Apollo Scientific | PC303556-5g |
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine |
2382968-43-4 | 5g |
£680.00 | 2025-02-21 |
2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
2382968-43-4 (2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine) 関連製品
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1189426-16-1(Sulfadiazine-13C6)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
